molecular formula C7H10N6 B11912823 N6,N6-Dimethyl-1H-purine-6,8-diamine

N6,N6-Dimethyl-1H-purine-6,8-diamine

Cat. No.: B11912823
M. Wt: 178.20 g/mol
InChI Key: YJUNMCCYAXBBPV-UHFFFAOYSA-N
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Description

N6,N6-Dimethyl-1H-purine-6,8-diamine (CAS 374706-45-3) is a purine derivative with the molecular formula C7H10N6 and a molecular weight of 178.19 g/mol . Purines are nitrogenous heterocyclic compounds consisting of fused pyrimidine and imidazole rings, and they are fundamental precursors to a diverse array of bioactive molecules . As a modified purine, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. It can be used in various chemical transformations, including alkylation and amination reactions, to create novel disubstituted purine derivatives for biological activity screening . The structural motif of dimethylated diamino purines is of significant interest in developing compounds with potential pharmacological properties, aligning with the broader research focus on purine chemistry to obtain new biologically active agents . This product is intended for research applications and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed to maintain the integrity of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

6-N,6-N-dimethyl-7H-purine-6,8-diamine

InChI

InChI=1S/C7H10N6/c1-13(2)6-4-5(9-3-10-6)12-7(8)11-4/h3H,1-2H3,(H3,8,9,10,11,12)

InChI Key

YJUNMCCYAXBBPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1NC(=N2)N

Origin of Product

United States

Synthetic Methodologies for N6,n6 Dimethyl 1h Purine 6,8 Diamine and Analogues

De Novo Synthesis Strategies for Purine (B94841) Ring Systems

The fundamental construction of the purine ring, known as de novo synthesis, can be achieved through several strategic pathways, primarily utilizing pyrimidine (B1678525) or imidazole (B134444) derivatives as foundational precursors.

Synthesis from Pyrimidine Precursors

The classical and most common approach to purine synthesis involves the elaboration of a pyrimidine ring. This strategy builds upon the inherent reactivity of substituted pyrimidines to construct the fused imidazole portion of the purine. A key intermediate in many of these syntheses is a 4,5-diaminopyrimidine. For instance, the synthesis of various purine derivatives often starts from readily available pyrimidines which undergo nitrosation or coupling with a diazonium salt at the 5-position, followed by reduction to the 4,5-diamine.

This diamine then undergoes cyclization with a one-carbon source, such as formic acid, formamide, or an orthoformate, to close the imidazole ring and form the purine. The specific substituents on the initial pyrimidine ring dictate the final substitution pattern of the resulting purine. For the synthesis of N6,N6-Dimethyl-1H-purine-6,8-diamine, a pyrimidine precursor already bearing the N6,N6-dimethylamino group would be a logical starting point. Subsequent introduction of the 8-amino group would be achieved during or after the imidazole ring formation.

The de novo biosynthesis of purines in nature also follows a pathway that starts with the formation of a pyrimidine-like intermediate on a ribose phosphate (B84403) scaffold. easybiologyclass.comnih.govyoutube.com This biological pathway underscores the fundamental chemical logic of building the purine ring system from a six-membered nitrogen-containing heterocycle.

Synthesis from Imidazole Derivatives

An alternative, yet significant, strategy for purine synthesis begins with an imidazole precursor. plos.orgmdpi.com This approach involves constructing the pyrimidine ring onto a pre-formed imidazole. Typically, this involves utilizing a 4,5-disubstituted imidazole, where the substituents are capable of reacting to form the six-membered pyrimidine ring.

For example, a 4-aminoimidazole-5-carboxamide derivative is a common starting point. rsc.org The amino group at the 4-position and the carboxamide group at the 5-position can be cyclized with an appropriate reagent to form the pyrimidine ring. This method offers a different retrosynthetic disconnection and can be advantageous for accessing purine analogs with specific substitution patterns that are difficult to achieve through the pyrimidine-based route. The synthesis of purines that lack substituents at the 2- and/or 6-positions can be accomplished directly from imidazole precursors. mdpi.com

The biosynthetic pathways of histidine and purines are interconnected through the imidazole intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), highlighting the biological relevance of imidazole precursors in purine formation. plos.org

Other Cyclization and Ring-Forming Approaches

Beyond the classical pyrimidine and imidazole-based strategies, other cyclization methods have been developed for the synthesis of the purine core. These can include intramolecular cyclizations of acyclic precursors that contain all the necessary atoms for both the pyrimidine and imidazole rings. While less common for the synthesis of simple purines, these methods can be powerful for creating highly substituted or unusual purine analogs.

Post-Synthetic Functionalization of Purine Scaffolds

Once the purine ring system is established, its further functionalization provides a versatile platform for introducing a wide array of substituents. nih.govplos.org This is a crucial strategy for the synthesis of this compound and its analogs, allowing for the precise installation of the dimethylamino group at N6 and the amino group at C8.

Amination Reactions at Purine Ring Positions (e.g., C6, C8)

The introduction of amino groups at the C6 and C8 positions of the purine ring is a common and important transformation. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions on halopurines. For example, a 6-chloropurine (B14466) can be reacted with dimethylamine (B145610) to introduce the N6,N6-dimethylamino group. Similarly, an 8-halopurine can be treated with ammonia (B1221849) or an appropriate nitrogen nucleophile to install the 8-amino group.

Recent advancements have also explored oxidative amination reactions. mdpi.com These methods can involve the direct C-H amination of the purine ring, offering a more atom-economical approach by avoiding the pre-installation of a halogen. Selective metalation at the C8-position followed by reaction with an aminating agent is one such strategy. mdpi.com

Alkylation and Dialkylation at Nitrogen Centers (e.g., N6, N9)

The nitrogen atoms of the purine ring, particularly the exocyclic amino groups and the imidazole nitrogen (N9), are nucleophilic and can be readily alkylated. nih.govub.edu For the synthesis of this compound, if a primary amino group is present at the C6 position, it can be dimethylated using various alkylating agents, such as methyl iodide or dimethyl sulfate, typically in the presence of a base.

Alkylation of the purine ring itself, most commonly at the N9 position, is a frequent strategy in the synthesis of purine derivatives. ub.edurhhz.netnih.gov While direct alkylation can sometimes lead to a mixture of N7 and N9 isomers, various methods have been developed to achieve high regioselectivity for the N9 position. ub.edunih.gov The choice of alkylating agent, base, and reaction conditions plays a crucial role in controlling the outcome of these reactions. ub.edu

Derivatization via Nucleophilic Substitution (e.g., Halogen Displacement)

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the functionalization of the purine core, particularly for introducing nitrogen, oxygen, and sulfur substituents. nih.govresearchgate.net This approach typically involves the displacement of a leaving group, most commonly a halogen atom, from an activated purine ring by a nucleophile. The reactivity of halopurines is crucial for these syntheses, with the order of reactivity generally being iodo > bromo > chloro. taylorfrancis.com

For the synthesis of analogues of this compound, a common strategy begins with a dihalopurine precursor, such as 2,6-dichloropurine (B15474) or 6,8-dichloropurine. The differential reactivity of the halogen atoms at various positions on the purine ring can be exploited to achieve selective substitution. For instance, the C6 position of a 6-chloropurine is highly susceptible to nucleophilic attack. Treatment of a 6-chloropurine derivative with dimethylamine would lead to the formation of the desired N6,N6-dimethylamino moiety.

Subsequently, the introduction of the amino group at the C8 position can be achieved by displacing a halogen at this position. If starting with a 6,8-dihalopurine, the first substitution with dimethylamine would likely occur at the C6 position, followed by a second substitution with ammonia or a protected amine equivalent at the C8 position. The conditions for these reactions must be carefully controlled to manage selectivity and yield. researchgate.net

Table 1: Examples of Nucleophilic Substitution in Purine Synthesis

Starting MaterialNucleophileProductReaction ConditionsReference
2,6-DichloropurineMorpholine2-Chloro-6-morpholinopurineDIPEA, n-butanol, 80°C researchgate.net
6-Chloropurine NucleosideAlkyl Bromides (via dual catalysis)C6-Alkylated Purine NucleosidesPhotoredox/Nickel dual catalysis nih.gov
5-Amino-4,6-dichloropyrimidineVarious amines6-Chloro-N4-substituted-pyrimidine-4,5-diamineTriethylamine, n-butanol, reflux acs.org

Halogen displacement reactions are a classic example of SNAr. A more reactive halogen can displace a less reactive one from a solution of its salt, with reactivity decreasing down the group (Chlorine > Bromine > Iodine). savemyexams.comyoutube.com In the context of purine synthesis, this principle is applied by using halogenated purines as substrates for nucleophilic attack by amines, alkoxides, or thiolates to build diversity. nih.govtaylorfrancis.com

Condensation and Coupling Reactions

Condensation reactions are integral to the fundamental construction of the purine bicyclic system. The most common approach, known as the Traube purine synthesis, involves the condensation of a substituted pyrimidine with a one-carbon source. To construct a purine like this compound, one could start with a pyrimidine precursor such as 4,5-diamino-6-(dimethylamino)pyrimidine. This intermediate would then be cyclized by reaction with a reagent that provides the C8 carbon, such as formic acid, formamide, or a derivative thereof, to close the imidazole ring. pnas.orgyoutube.com Recent studies have also explored multicomponent reactions where aminomalononitrile, urea, and amino acids condense to form C8-substituted purines, highlighting a sustainable and potentially prebiotic route to these scaffolds. nih.gov

In addition to building the core structure, modern synthetic strategies heavily rely on metal-catalyzed cross-coupling reactions to introduce a wide array of substituents onto a pre-formed purine nucleus. These reactions offer a powerful tool for late-stage functionalization. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling a halopurine with a boronic acid or ester. nih.gov It allows for the introduction of aryl, heteroaryl, or vinyl groups at specific positions (C2, C6, or C8) of the purine ring.

Sonogashira Coupling: This reaction couples a halopurine with a terminal alkyne, catalyzed by palladium and copper complexes. It is a reliable method for installing alkynyl moieties, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It can be used to couple halopurines with a wide range of primary and secondary amines, providing direct access to N-substituted aminopurines.

Heck Coupling: This reaction forms a carbon-carbon bond between a halopurine and an alkene.

These coupling reactions are indispensable for creating libraries of purine derivatives for drug discovery, allowing for the systematic modification of the purine scaffold to explore structure-activity relationships. nih.govnih.gov

Table 2: Overview of Coupling Reactions for Purine Functionalization

Reaction TypeReactantsCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraHalopurine + Boronic Acid/EsterPd(OAc)₂ / TPPTSC-C (sp²-sp²) nih.gov
SonogashiraHalopurine + Terminal AlkynePdCl₂(PPh₃)₂ / CuIC-C (sp²-sp) nih.gov
Buchwald-HartwigHalopurine + AminePalladium complex + LigandC-N rsc.org
HeckHalopurine + AlkenePalladium complexC-C nih.gov

Chemoselectivity and Regioselectivity in this compound Synthesis

Achieving the specific substitution pattern of this compound necessitates precise control over the chemoselectivity and regioselectivity of the synthetic steps. slideshare.net The purine ring possesses multiple reactive sites, including several nitrogen atoms and carbon atoms, making selective functionalization a significant challenge. rsc.org

Regioselectivity refers to the control of which position on the purine ring reacts.

C6 vs. C2 vs. C8: In di- or tri-halopurines, the C6 position is generally the most reactive towards nucleophilic substitution, followed by C2, and then C8. This inherent reactivity difference can be exploited for sequential substitution. For example, in 2,6-dichloropurine, a mild nucleophile can be directed primarily to the C6 position. researchgate.net

N7 vs. N9 Alkylation: Alkylation of the purine ring can occur on the imidazole nitrogens (N7 and N9). The outcome is often dependent on reaction conditions. Generally, kinetically controlled reactions at lower temperatures favor N7 alkylation, while thermodynamically controlled reactions at higher temperatures favor the more stable N9-alkylated product. taylorfrancis.com The presence of bulky substituents at C8 can also sterically hinder N9, favoring N7 substitution. For adenosine (B11128) derivatives, alkylation often occurs at the N1 position due to steric hindrance from the ribose group at N9. taylorfrancis.com

Chemoselectivity involves the selective reaction of one functional group in the presence of others. youtube.com In the synthesis of this compound, a key challenge is the differentiation between the N6 and N8 amino groups and the ring nitrogens. The use of protecting groups is a common strategy to temporarily block reactive sites. For instance, the primary amine at C8 could be introduced using a protected form of ammonia, such as benzophenone (B1666685) imine, which can be deprotected in a later step. This prevents unwanted side reactions, such as alkylation on the C8-amino group if further modifications are intended.

The choice of reagents and reaction conditions is paramount. For example, direct C-H functionalization methods, often catalyzed by transition metals, offer an alternative to traditional SNAr reactions and can provide different regioselectivity. rsc.orgrsc.org Palladium-catalyzed direct arylation has been shown to be effective at the C8 position of some purine derivatives. nih.gov

Combinatorial Chemistry Approaches for Purine Derivative Libraries

Combinatorial chemistry has become a powerful engine for drug discovery, enabling the rapid synthesis of large, systematically organized collections, or "libraries," of related compounds. nih.gov The purine scaffold, with its multiple points for diversification (typically C2, C6, C8, and N9), is an ideal template for combinatorial library design. acs.org

A common strategy for building a purine library, which could include analogues of this compound, involves a multi-step sequence on a solid support or via parallel synthesis in solution. A representative approach can be summarized as follows: nih.govacs.org

Scaffold Preparation: The synthesis often starts with a versatile pyrimidine precursor, such as 5-amino-4,6-dichloropyrimidine. The first point of diversity can be introduced by reacting this precursor with a library of amines to displace one of the chlorine atoms, typically at the C4 position. acs.org

Purine Ring Formation: The resulting 4-amino-5-amino-6-chloropyrimidine derivatives are then cyclized with a library of carboxylic acids (or their derivatives like orthoesters or acid chlorides) in the presence of a dehydrating agent like POCl₃. This step forms the imidazole ring and introduces a second point of diversity at the C8 position.

Further Diversification: The 6-chloropurine core, now substituted at C8 and on the pyrimidine nitrogen (which becomes N9 of the purine), is a key intermediate. The remaining chlorine at C6 is a reactive handle for introducing a third library of nucleophiles (amines, thiols, alcohols), leading to trisubstituted purine analogues. acs.org If the N9 position was not substituted in the first step, it can be functionalized at this stage using alkylating or arylating agents.

This systematic approach allows for the generation of hundreds or thousands of unique purine derivatives in an efficient, parallel fashion. acs.org These libraries can then be screened against biological targets to identify hit compounds, which can be further optimized in a process known as hit-to-lead development. wikipedia.org

Spectroscopic and Structural Elucidation of N6,n6 Dimethyl 1h Purine 6,8 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N in the context of purine (B94841) chemistry, detailed information about the molecular framework can be obtained. The combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals and provides insight into the spatial relationships between atoms.

¹H NMR Analysis of Purine Ring and Amine Protons

The ¹H NMR spectrum of N6,N6-Dimethyl-1H-purine-6,8-diamine is expected to exhibit distinct signals corresponding to the protons of the purine ring, the N-H protons, and the methyl groups of the dimethylamino substituent. The purine ring itself has one C-H proton, C2-H, which would appear as a singlet. The chemical shift of this proton is influenced by the electron-donating and -withdrawing groups attached to the purine core.

The N6,N6-dimethylamino group gives rise to a characteristic singlet in the upfield region of the spectrum, integrating to six protons. The chemical environment of the two methyl groups is identical, leading to a single resonance. The protons of the 8-amino group and the 1-H of the purine ring are expected to be observed as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. Deuterium exchange experiments can confirm the assignment of these labile protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
C2-H7.5 - 8.5Singlet1H
N-CH₃3.0 - 3.5Singlet6H
8-NH₂5.5 - 7.0 (broad)Singlet2H
1-H12.0 - 13.5 (broad)Singlet1H

Note: The expected chemical shifts are estimations based on general values for similar purine derivatives and may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of seven carbon signals are expected. The five carbons of the purine ring will resonate in the downfield region of the spectrum due to their aromaticity and proximity to electronegative nitrogen atoms. The chemical shifts of C2, C4, C5, C6, and C8 are diagnostic of the substitution pattern on the purine core. The carbon atoms of the N,N-dimethylamino group will appear in the upfield region. The specific chemical shifts can be definitively assigned using 2D NMR techniques such as HSQC and HMBC.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2150 - 160
C4145 - 155
C5115 - 125
C6155 - 165
C8140 - 150
N-CH₃35 - 45

Note: The expected chemical shifts are estimations based on general values for similar purine derivatives and may vary depending on the solvent and experimental conditions.

¹⁵N NMR for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the chemical environment of the nitrogen atoms within the purine ring and the exocyclic amino groups. The spectrum would be expected to show five distinct signals for the four ring nitrogens (N1, N3, N7, N9) and the exocyclic dimethylamino nitrogen (N6) and the 8-amino nitrogen. The chemical shifts of these nitrogen atoms are highly sensitive to protonation state and electronic effects of the substituents. For instance, the pyrrole-type nitrogen (N9-H) would have a different chemical shift compared to the pyridine-type nitrogens (N1, N3, N7).

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for this specific molecule with its isolated C2-H proton, significant correlations would primarily be expected if there were any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the C2-H proton signal to the C2 carbon signal and the N-CH₃ proton signal to the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the connectivity of the purine skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. For example, correlations would be expected between the C2-H proton and the C4 and C6 carbons, and between the N-CH₃ protons and the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to confirm the proximity of the N-CH₃ protons to other parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its chemical formula, C₇H₁₀N₆, and compared with the experimentally measured value to confirm the identity of the compound.

Table 3: HRMS Data for this compound

ParameterValue
Chemical FormulaC₇H₁₀N₆
Calculated Exact Mass178.0967
Expected Ion (M+H)⁺179.1045

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways for purine derivatives include the loss of the dimethylamino group, cleavage of the imidazole (B134444) ring, and other characteristic fragment ions that can be used to piece together the molecular structure.

LC-MS and GC-MS Applications in Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for separating, identifying, and quantifying chemical compounds. For a polar molecule like this compound, LC-MS is an especially vital tool for purity assessment and identification. bldpharm.com

Research Findings:

Liquid chromatography is often preferred over gas chromatography for the analysis of polar aromatic amines. lcms.cz This is because LC methods can be faster and more efficient at separating structural isomers, which is critical for avoiding misidentification with related purine compounds. lcms.cz The analysis of purine derivatives by LC-MS often involves coupling a liquid chromatograph with a tandem mass spectrometer (MS/MS). This setup allows for the initial separation of the target compound from any impurities or byproducts via HPLC, followed by highly specific detection and quantification by the mass spectrometer. nih.gov

A typical workflow for analyzing a purine derivative like this compound involves several key steps:

Sample Preparation: The compound is dissolved in a suitable solvent and may undergo a digestion process if part of a larger matrix, such as DNA. nih.govresearchgate.net

Chromatographic Separation: The sample is injected into an HPLC system, often equipped with a reverse-phase column (like a C18 column), to separate the analyte based on its polarity. nih.gov

Mass Spectrometric Detection: As the compound elutes from the column, it enters the mass spectrometer. Using an electrospray ionization (ESI) source, the molecule is ionized, typically forming a protonated molecular ion [M+H]⁺. The mass analyzer then separates ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound. nih.gov

Tandem MS (MS/MS) for Identification: For unambiguous identification, the parent ion is fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

The molecular formula of this compound is C₇H₁₀N₆, with a molecular weight of 178.19 g/mol . bldpharm.com In an LC-MS analysis, one would expect to observe a specific parent ion corresponding to this mass.

ParameterValueReference
Compound Name This compound bldpharm.com
Molecular Formula C₇H₁₀N₆ bldpharm.com
Molecular Weight 178.19 g/mol bldpharm.com
Expected [M+H]⁺ Ion 179.10Calculated
Purity Analysis Method HPLC, LC-MS bldpharm.com

This table contains expected values for an LC-MS analysis based on the compound's known properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and properties.

Research Findings:

A search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure for this compound. However, the application of this technique would be invaluable for its structural elucidation.

If a single crystal of the compound were analyzed, X-ray diffraction would reveal:

Molecular Geometry: The exact bond lengths and angles of the purine bicyclic system, the exocyclic dimethylamino group, and the 8-position amino group.

Planarity: The degree of planarity of the purine ring system.

Conformation: The orientation of the dimethylamino group relative to the purine ring.

Intermolecular Interactions: Crucially, it would map out the hydrogen bonding network in the solid state. The presence of the 8-amino group and multiple nitrogen atoms in the purine rings allows for the formation of extensive hydrogen bonds, which dictate the crystal packing and influence physical properties like melting point and solubility.

Crystallographic ParameterData
Crystal System Not available in searched literature
Space Group Not available in searched literature
Unit Cell Dimensions (a, b, c) Not available in searched literature
Unit Cell Angles (α, β, γ) Not available in searched literature
Molecules per Unit Cell (Z) Not available in searched literature

This table outlines the parameters that would be determined from an X-ray crystallography study.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic structure of molecules, respectively.

Research Findings:

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, allowing for the identification of these groups within the molecule. For this compound, an IR spectrum would be expected to show distinct peaks corresponding to its key functional groups. While a published spectrum for this specific compound is not available, the expected absorption regions for its primary functional groups can be predicted.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule, particularly in conjugated systems. Purine derivatives are known to absorb strongly in the UV region due to the π → π* and n → π* transitions within the aromatic purine ring. The quantification of purine nucleosides is often carried out using HPLC with UV detection at or around 260 nm. researchgate.net This technique is essential for determining the concentration of the compound in solution and can also be used as a detection method in chromatographic purity assessments.

Functional GroupExpected IR Absorption Range (cm⁻¹)Bond Vibration Type
N-H (Amine) 3300-3500Stretch
C-H (Aromatic/Methyl) 2850-3100Stretch
C=N, C=C (Purine Ring) 1500-1680Stretch
N-H (Amine) 1550-1650Bend
C-N (Dimethylamino/Ring) 1250-1350Stretch

This table presents the expected characteristic infrared absorption frequencies for the functional groups in this compound.

Computational and Theoretical Investigations of N6,n6 Dimethyl 1h Purine 6,8 Diamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like N6,N6-Dimethyl-1H-purine-6,8-diamine. While specific DFT studies on this exact compound are not extensively documented in publicly available literature, the principles can be understood from studies on closely related aminopurines and dimethylamino-substituted aromatic systems. researchgate.netnih.gov

DFT calculations can determine various electronic properties that are crucial for predicting reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For a molecule like this compound, the electron-donating nature of the amino and dimethylamino groups is expected to significantly influence the electronic properties. A DFT analysis would likely reveal a high HOMO energy, suggesting a propensity to act as an electron donor in chemical reactions. The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, would highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net In substituted purines, the nitrogen atoms of the purine (B94841) ring and the exocyclic amino groups are typically key sites of interaction. nih.gov

Natural Bond Orbital (NBO) analysis, another component of computational studies, can provide detailed information about intramolecular and intermolecular bonding and the transfer of electron density between orbitals. researchgate.net For this compound, NBO analysis would quantify the delocalization of the lone pair electrons from the nitrogen atoms into the purine ring system, which is crucial for understanding its aromaticity and stability.

Table 1: Representative Electronic Properties from DFT Calculations for a Substituted Purine

PropertyDescriptionInferred Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalLikely to be relatively high, indicating good electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalInfluences the molecule's ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA key indicator of chemical reactivity and stability.
MESP Molecular Electrostatic PotentialWould show negative potential around the nitrogen atoms, suggesting sites for electrophilic attack.

Note: The values in this table are illustrative and based on general principles of DFT analysis of similar compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

For this compound, potential targets could include protein kinases, which are often targeted by purine analogs, or other ATP-binding proteins. medchemexpress.comcaymanchem.comabcam.comchemodex.com Docking simulations would likely show the purine core forming hydrogen bonds with backbone residues in the hinge region of a kinase's ATP-binding site, a common interaction motif for purine-based inhibitors. The exocyclic amino and dimethylamino groups could form additional hydrogen bonds or van der Waals interactions with the surrounding amino acid residues, contributing to the binding affinity and selectivity. For example, studies on other purine analogs have shown that substitutions at the C8 position can influence binding to various receptors. nih.gov

Table 2: Illustrative Molecular Docking Results for a Purine Analog with a Protein Kinase

ParameterDescriptionExample Value
Binding Energy (kcal/mol) The estimated free energy of binding.-8.5
Key Interacting Residues Amino acids in the binding site forming significant interactions.Valine, Leucine, Aspartate
Hydrogen Bonds Number and location of hydrogen bonds formed.2-3 with hinge region residues
Hydrophobic Interactions Non-polar interactions contributing to binding.With aliphatic and aromatic side chains

Note: The data presented are hypothetical examples to illustrate the output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. For this compound, MD simulations can be used to explore its conformational flexibility, solvation properties, and the dynamics of its interaction with a biological target.

An MD simulation of this compound in an aqueous environment would reveal its preferred conformations and the dynamics of the dimethylamino group's rotation. The simulation would also characterize the hydration shell around the molecule, identifying key water molecules that interact with the polar groups.

When combined with molecular docking, MD simulations can be used to assess the stability of a predicted ligand-protein complex. nih.gov Starting from a docked pose, an MD simulation can track the movement of both the ligand and the protein over time. A stable binding mode would be characterized by the ligand remaining in the binding pocket with minimal fluctuations in its position and key interactions being maintained throughout the simulation. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often used to quantify its stability in the binding site.

Furthermore, MD simulations can reveal dynamic aspects of ligand binding that are not captured by static docking, such as conformational changes in the protein upon ligand binding and the role of water molecules in mediating ligand-protein interactions. nih.gov For instance, a simulation might show that the binding of this compound induces a more closed conformation of a kinase's active site, which is a common feature of inhibitor binding.

In Silico Prediction of Potential Biological Targets

In silico methods for target prediction aim to identify potential biological targets for a given small molecule by comparing its properties to those of known ligands for various targets. These methods can be based on ligand similarity, where the molecule is compared to a database of compounds with known biological activities, or on reverse docking, where the molecule is docked into the binding sites of a large number of proteins to identify potential binders.

For this compound, its structural similarity to adenine (B156593) and guanine (B1146940) suggests that it could interact with a wide range of proteins that bind these endogenous purines. These include enzymes involved in purine metabolism, such as purine nucleoside phosphorylase, and protein kinases that use ATP as a phosphate (B84403) donor. nih.govnih.gov The presence of the 8-amino group is particularly interesting, as other 8-aminopurines have been shown to have distinct pharmacological activities, including effects on the cardiovascular and renal systems. nih.govnih.gov

Pharmacophore modeling, another in silico technique, could also be used to predict potential targets. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By searching for proteins with binding sites that match the pharmacophore of this compound, potential targets can be identified.

Table 3: Potential Biological Target Classes for this compound Based on In Silico Analysis

Target ClassRationale for PredictionPotential Effect
Protein Kinases Structural similarity to ATP and known purine-based kinase inhibitors. medchemexpress.comcaymanchem.comInhibition of cell signaling pathways.
Purine Nucleoside Phosphorylase (PNPase) The 8-aminopurine scaffold is known to interact with PNPase. nih.govModulation of purine metabolism.
Adenosine (B11128) and Guanine Receptors Similarity to endogenous ligands.Agonist or antagonist activity.
Riboswitches Purine analogs can bind to purine-sensing riboswitches. nih.govnih.govRegulation of gene expression.

Analysis of Tautomeric Preferences and Protonation States

The biological activity and interaction of a molecule like this compound can be highly dependent on its tautomeric form and protonation state at physiological pH. Computational methods are well-suited to investigate these properties.

Purines can exist in several tautomeric forms due to the migration of protons between nitrogen atoms in the heterocyclic rings. For substituted purines, the relative stability of these tautomers can be influenced by the nature and position of the substituents, as well as by the solvent environment. nih.gov Computational studies on aminopurines have shown that while the N9H and N7H tautomers are generally more stable in the gas phase due to the aromaticity of both the pyrimidine (B1678525) and imidazole (B134444) rings, solvation can significantly alter these preferences. nih.gov For this compound, the presence of two exocyclic amino groups would further influence the tautomeric equilibrium. DFT calculations can be used to compute the relative energies of the different possible tautomers in both the gas phase and in a solvated environment (using a polarizable continuum model), thereby predicting the most stable form. nih.gov

The protonation state of the molecule is also critical. With multiple basic nitrogen atoms, this compound can exist in different protonated forms depending on the pH of the solution. The pKa values of the various nitrogen atoms can be calculated using computational methods. Knowing the likely protonation state at physiological pH is essential for accurate molecular docking and MD simulations, as it determines the molecule's charge and its ability to form hydrogen bonds. Studies on purin-8-one and its derivatives have shown that protonation often occurs at the N1 and N3 positions. researchgate.net

Molecular Interactions and Recognition Mechanisms of N6,n6 Dimethyl 1h Purine 6,8 Diamine

Hydrogen Bonding Networks in Biological Contexts

Hydrogen bonds are critical in the specific recognition of purine (B94841) molecules by biological targets. The arrangement of hydrogen bond donors and acceptors on the purine ring of N6,N6-Dimethyl-1H-purine-6,8-diamine allows for the formation of specific hydrogen bonding networks.

The canonical Watson-Crick base pairing is the cornerstone of the DNA double helix structure. However, alternative pairing geometries, such as the Hoogsteen base pair, are also observed and can play significant roles in DNA structure and function. In a Hoogsteen pair, the purine base adopts a syn conformation relative to the deoxyribose ring, utilizing a different set of hydrogen bonding atoms compared to the Watson-Crick geometry.

While no specific studies on the base pairing of this compound are available, insights can be drawn from related molecules like N6-methyladenine. Theoretical studies on N6-methyladenine have shown that the methyl group alters its binding to natural DNA bases, affecting the stability of the base pairs. This suggests that the N6,N6-dimethylamino group in this compound would sterically hinder the formation of a standard Watson-Crick base pair with thymine (B56734). The bulky dimethylamino group would likely disrupt the precise geometry required for the N6-H···O4 hydrogen bond.

Consequently, it is more plausible that this compound, if it were to interact with nucleic acids, might favor non-canonical pairing or intercalation. The potential for Hoogsteen pairing would also be influenced by the steric bulk of the dimethylamino group. The N7 atom, a key acceptor in Hoogsteen pairing, remains accessible. However, the N6 amino group's hydrogen atoms are replaced by methyl groups, precluding its role as a hydrogen bond donor in a typical Hoogsteen interaction with thymine. The 8-amino group, however, introduces an additional hydrogen bond donor that could potentially participate in novel recognition patterns.

Table 1: Potential Hydrogen Bonding Sites of this compound in Base Pairing

Atom/Group Potential Role Likely Interaction Modality
N1 Hydrogen Bond Acceptor Non-canonical pairing
N3 Hydrogen Bond Acceptor Non-canonical pairing
N7 Hydrogen Bond Acceptor Hoogsteen-like pairing
8-NH₂ Hydrogen Bond Donor Non-canonical pairing

The related compound, N6,N6-dimethyladenine, is known to be a non-selective inhibitor of protein kinases, including cyclin-dependent kinases. selleckchem.com This inhibitory activity implies that the N6,N6-dimethylpurine scaffold can fit into the ATP-binding pocket of these enzymes. The adenine (B156593) moiety of ATP binds to a specific region of the kinase, forming hydrogen bonds with the protein backbone.

For this compound, it can be inferred that it could also interact with such binding pockets. The purine core provides the necessary shape complementarity. The hydrogen bonding potential of the N1, N3, N7, and N9 atoms, along with the 8-amino group, would be crucial for affinity and specificity. The N6,N6-dimethylamino group, while unable to act as a hydrogen bond donor, can still influence binding through van der Waals interactions and by affecting the electronic properties of the purine ring. The 8-amino group provides an additional point of interaction not present in N6,N6-dimethyladenine, which could lead to altered binding affinity or a different kinase inhibition profile.

Metal Ion Coordination Chemistry of Purine Nitrogen Atoms

The nitrogen atoms of the purine ring are well-known to coordinate with metal ions, a process that is vital in many biological systems.

The primary sites for metal ion coordination on the purine ring are the N1, N3, and N7 atoms due to their accessible lone pairs of electrons. The N9 atom is typically involved in the glycosidic bond in nucleosides but is available for coordination in the free base. Studies on the coordination of metal ions with 2,6-diaminopurine (B158960) (DAP), a close structural analog, have shown that metal binding can occur at the N3 position, although it is less prevalent than with adenine. The N1 and N7 sites are also potential coordination sites, with the specific site often depending on the metal ion and the steric and electronic environment.

The presence of the N6,N6-dimethylamino and the 8-amino groups would significantly modulate the metal ion affinity of the purine ring. The electron-donating nature of the amino groups increases the electron density on the purine ring system, which can enhance the basicity of the ring nitrogens and thus their affinity for metal ions.

However, the steric bulk of the N6,N6-dimethylamino group could hinder coordination at the adjacent N1 and N7 positions. The 8-amino group, being smaller, is less likely to cause significant steric hindrance and could potentially participate in chelation by forming a five-membered ring with a metal ion coordinated to N7 or N9. The interplay between the electronic enhancement of affinity and the steric hindrance at different positions would result in a unique metal coordination profile for this compound compared to simpler purines.

Table 2: Predicted Metal Ion Coordination Properties of this compound

Potential Coordination Site Predicted Affinity Influencing Factors
N1 Moderate Electronically enhanced by amino groups, but sterically hindered by the N6,N6-dimethylamino group.
N3 High Less sterically hindered and electronically enhanced.
N7 Moderate to High Electronically enhanced, but potentially sterically hindered by the N6,N6-dimethylamino group. The 8-amino group may facilitate chelation.

Stacking Interactions with Aromatic Systems

Aromatic stacking interactions are non-covalent interactions between aromatic rings that are crucial for the stability of DNA and for the binding of ligands to proteins and nucleic acids. Purines, with their larger surface area, generally exhibit stronger stacking interactions than pyrimidines.

The this compound molecule, being a purine derivative, is expected to participate in favorable stacking interactions with other aromatic systems, such as the aromatic side chains of amino acids (e.g., tryptophan, tyrosine, phenylalanine) in protein binding pockets or with the bases of DNA. The substituents on the purine ring can modulate these interactions. The N6,N6-dimethylamino and 8-amino groups, being electron-donating, increase the electron density of the purine ring. This can enhance the quadrupole moment of the ring and influence the geometry and energy of stacking. While no specific experimental data on the stacking energy of this compound is available, it is anticipated to have a significant stacking propensity, contributing to its binding affinity for various biological targets.

Influence of the Molecular Environment on Interaction Profiles (e.g., Solvent Effects)

The interaction profile of a molecule, encompassing its hydrogen bonding capabilities, electrostatic potential, and conformational preferences, is intrinsically linked to its surrounding molecular environment. The solvent, in particular, plays a pivotal role in modulating these interactions by stabilizing or destabilizing different molecular states. For this compound, the nature of the solvent can significantly influence its tautomeric equilibrium, hydrogen bonding patterns, and the rotational dynamics of its substituent groups.

Solvent Polarity and Tautomeric Stability

Computational studies on related aminopurine systems have demonstrated that solvent polarity is a critical determinant of tautomeric stability. nih.govmdpi.comnih.gov Purines can exist in several tautomeric forms, and the relative energies of these tautomers can be significantly altered by the surrounding solvent. For instance, in the gas phase, the 9H tautomer of many purine derivatives is the most stable. However, in polar solvents, other tautomers, such as the 7H form, can become more stabilized and thus more populated. nih.gov This is due to the differential solvation of the various tautomers, where more polar tautomers are better stabilized by polar solvents.

In the case of this compound, the presence of two amino groups at positions 6 and 8 introduces additional complexity to its tautomeric landscape. The dimethylation at the N6-amino group also influences the electronic distribution within the purine ring system. It is anticipated that increasing solvent polarity would favor tautomers with larger dipole moments. For 8-aminopurine derivatives, computational studies have shown that in solvents with a high dielectric constant (ε > 10), the 7H tautomer can become more stable than the 9H tautomer. nih.gov This switch in tautomeric preference directly impacts the molecule's hydrogen bonding pattern and its recognition by molecular partners.

Hydrogen Bonding Interactions in Different Solvents

The ability of this compound to act as a hydrogen bond donor (via the N1-H and the 8-amino group) and acceptor (via the N3, N7, and N9 atoms, depending on the tautomer) is highly susceptible to solvent effects. In non-polar, aprotic solvents, intramolecular and intermolecular hydrogen bonds are generally stronger and more specific. In contrast, polar protic solvents, such as water or alcohols, can compete for hydrogen bonding sites on the purine, thereby weakening specific solute-solute or solute-receptor interactions.

Studies on related purine derivatives have shown that the stability of hydrogen-bonded complexes is often inversely related to the polarity of the solvent. dntb.gov.ua For example, a less polar solvent environment was found to further stabilize intermolecular complexes of an 8-aminoadenine derivative with a thymine derivative. dntb.gov.ua This is because polar solvents can effectively solvate the individual interacting molecules, reducing the energetic gain of forming a hydrogen-bonded complex.

Conformational Dynamics and Solvent Effects

Research Findings on Aminopurine Derivatives

SolventDielectric Constant (ε)Relative Energy of 7H Tautomer (kcal/mol)Relative Energy of 3H Tautomer (kcal/mol)Relative Energy of 1H Tautomer (kcal/mol)
Gas Phase1.000.57.59.1
Cyclohexane2.020.25.06.2
Chloroform4.81-0.13.54.2
Acetone20.70-0.42.42.8
Ethanol24.55-0.42.32.7
Methanol32.63-0.42.22.6
Water78.39-0.52.12.4

Data in the table is adapted from a computational study on C8-aminopurine tautomers and is presented to illustrate the principles of solvent effects on related purine derivatives. The relative energies are with respect to the 9H tautomer. nih.gov

The data clearly shows that as the dielectric constant of the solvent increases, the 7H tautomer of C8-aminopurine becomes progressively more stable relative to the 9H tautomer, eventually becoming the most stable tautomer in polar solvents. nih.gov This trend is expected to be similar for this compound, where the specific hydrogen bonding patterns and interaction profiles would be dependent on the dominant tautomeric form in a given solvent.

Mechanistic Investigations of Biological Activities of N6,n6 Dimethyl 1h Purine 6,8 Diamine and Its Analogues

Enzyme Inhibition Mechanisms and Kinetics

The structural scaffold of N6,N6-Dimethyl-1H-purine-6,8-diamine is shared by a number of molecules that have been shown to inhibit various enzymes critical for cell function and proliferation. The following sections explore the mechanisms of inhibition by these analogues.

Kinase Inhibition (e.g., Protein Kinases, Cyclin-Dependent Kinases)

Purine (B94841) analogues are well-documented as inhibitors of protein kinases, a large family of enzymes that regulate a majority of cellular processes. For instance, the 2,6-diamino-substituted purine derivative, reversine (B1683945) (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine), is a known inhibitor of Aurora kinases, which are crucial for mitotic progression. nih.gov Studies on reversine-related molecules, which share the 2,6-diamino purine core with this compound, have revealed that these compounds can induce cell cycle arrest in the G2/M phase. nih.gov

Furthermore, research into N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives has identified them as potent inhibitors of Casein Kinase 1 (CK1). rsc.org One of the lead compounds from this class, N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine, demonstrated significant inhibitory activity, which led to the development of a derivative with an IC50 value of 78 nM against CK1. rsc.org The non-selective protein kinase inhibitor, 6-(Dimethylamino)purine (6-DMAP), a compound also related to the N6,N6-dimethylpurine structure, has been shown to enhance the inactivation of Mitogen-Activated Protein Kinase (MAPK). caymanchem.com

Compound/AnalogueTarget Kinase(s)Observed Effect/Potency (IC50)
Reversine AnalogueAurora KinasesG2/M cell cycle arrest nih.gov
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivativeCasein Kinase 1 (CK1)78 nM rsc.org
6-(Dimethylamino)purine (6-DMAP)Non-selective, including MAPKEnhanced MAPK inactivation caymanchem.com

Phosphodiesterase (PDE) Inhibition (e.g., PDE4/7)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. semanticscholar.org The inhibition of these enzymes is a therapeutic strategy for a range of conditions. A study on a series of purin-6-one derivatives, which are structurally related to the purine core of this compound, demonstrated significant inhibitory activity against phosphodiesterase-2 (PDE2). semanticscholar.org

Specifically, compounds with substitutions at the N1 and C6 positions of the purine ring were evaluated. The most potent of these, compound 2p , exhibited an IC50 value of 0.18 µM against PDE2. semanticscholar.org Molecular docking studies suggested that these purin-6-one derivatives bind within the hydrophobic pockets of the catalytic active site of PDE2. semanticscholar.org While this study did not include this compound, it highlights the potential for purine analogues to target the PDE family of enzymes.

AnalogueTarget PDEInhibitory Concentration (IC50)
Purin-6-one derivative (Compound 2j)PDE21.73 µM semanticscholar.org
Purin-6-one derivative (Compound 2p)PDE20.18 µM semanticscholar.org
Purin-6-one derivative (Compound 2q)PDE23.43 µM semanticscholar.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of purine nucleotides and thymidylate, making it a key target for anticancer and antimicrobial drugs. researchgate.net Inhibition of DHFR leads to a depletion of the precursors necessary for DNA and RNA synthesis. researchgate.netnih.gov While direct inhibition of DHFR by this compound has not been reported, many antifolates that inhibit this enzyme share structural similarities with purines. Most DHFR inhibitors possess a 2,4-diaminopyrimidine (B92962) scaffold, which is a core component of the purine ring system. caymanchem.com The action of well-known DHFR inhibitors like methotrexate (B535133) involves blocking the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting nucleic acid synthesis. researchgate.netbldpharm.com The structural resemblance of this compound to the purine products of the folate pathway suggests a potential for interaction with DHFR or other enzymes in this metabolic route.

Other Enzyme-Targeted Mechanisms (e.g., Synthetases, Decarboxylases)

The purine structure is a versatile scaffold for interacting with a wide array of enzymes. Research on N6-methyladenine, a simple methylated purine, has shown that it can inhibit the growth of various trypanosomid flagellates by targeting purine-metabolizing enzymes. nih.gov Specifically, N6-methyladenine was found to inhibit guanine (B1146940) deaminase in Trypanosoma cruzi. nih.gov This enzyme is crucial for the purine salvage pathway in this organism. The sensitivity of such enzymes to inhibition by a methylated purine suggests that this compound could potentially interact with similar enzymes involved in purine metabolism. However, specific studies on its effects on synthetases or decarboxylases are not currently available.

Modulation of Biochemical Pathways

The biological effects of purine analogues often stem from their ability to interfere with fundamental biochemical pathways, particularly those involved in the synthesis and function of nucleic acids.

Interference with Nucleic Acid Metabolism (e.g., DNA/RNA Synthesis, Replication)

The structural similarity of purine analogues to endogenous purine bases allows them to interfere with nucleic acid metabolism through various mechanisms. This can include the inhibition of enzymes involved in DNA and RNA synthesis, leading to cell cycle arrest and cell death. nih.gov For example, the inhibition of DHFR by methotrexate ultimately blocks the synthesis of purine and pyrimidine (B1678525) precursors required for DNA and RNA. researchgate.net

Furthermore, some purine analogues can be incorporated into DNA and RNA, leading to dysfunctional nucleic acids. For instance, modified purines such as N6,N6-dimethyladenine are known to be present in tRNA and rRNA, suggesting that the cellular machinery can recognize and utilize such modified bases. nih.gov The incorporation of analogues can lead to the termination of DNA chain elongation or introduce mutations. nih.gov Studies on lipophilic purine nucleoside derivatives have shown they can enhance DNA damage induced by other agents, suggesting an interference with DNA repair mechanisms. nih.gov The presence of 1,N6-ethenoadenine, a DNA lesion with a structure that creates a similar exocyclic ring system to some purine analogues, has been shown to significantly inhibit DNA replication fork progression. semanticscholar.org

The potential for this compound and its analogues to be recognized by polymerases and other enzymes of nucleic acid metabolism underscores a primary mechanism by which these compounds may exert their biological effects.

Regulation of Cell Cycle Progression

There is no specific information available in the scientific literature detailing the regulation of cell cycle progression by This compound .

However, purine analogues, as a class of compounds, are widely recognized for their ability to interfere with the cell cycle. tandfonline.comnih.gov They can act as antimetabolites, mimicking endogenous purines and thereby inhibiting enzymes crucial for DNA and RNA synthesis. This disruption of nucleic acid metabolism can lead to cell cycle arrest, typically in the S-phase (synthesis phase) or at the G1/S and G2/M checkpoints. nih.govresearchgate.netnih.gov

For instance, some 2,6-diamino-substituted purine derivatives, which share a core structure with the compound of interest, have been shown to cause cell cycle arrest in the G2/M phase. nih.govresearchgate.net One such example is Reversine, which acts as an inhibitor of Aurora kinases, key regulators of mitosis. nih.govresearchgate.net Another related compound, 2,6-diaminopurine (B158960), has been observed to arrest cell cycle progression in leukemia cells. wikipedia.org

It is plausible that this compound could exhibit similar activities, potentially through the inhibition of cyclin-dependent kinases (CDKs) or other cell cycle-related proteins. However, without direct experimental evidence, this remains speculative.

Impact on Gene Expression Regulation

Specific studies on the impact of This compound on gene expression regulation are currently absent from the scientific literature.

Purine analogues can influence gene expression through various mechanisms. nih.gov As components of DNA and RNA, alterations to the purine structure can affect transcription and translation processes. For example, the incorporation of purine analogues into mRNA can alter its stability and translational efficiency. nih.gov

Furthermore, some purine derivatives can modulate the activity of transcription factors and other regulatory proteins. nih.gov For instance, 2,6-diaminopurine has been shown to correct UGA nonsense mutations by affecting the activity of a specific tRNA methyltransferase, thereby altering protein expression. nih.gov A study on 2,6-diaminopurine (referred to as Z) showed it had inhibitory effects on transcription mediated by T7 RNA polymerase and human RNA polymerase II. nih.gov

Target Identification and Validation Strategies

There is no published research specifically identifying and validating the molecular targets of This compound .

The process of identifying and validating drug targets is a critical step in drug discovery. technologynetworks.com For purine analogues, common strategies include:

Affinity-based methods: These techniques, such as affinity chromatography and cellular thermal shift assays (CETSA), utilize the binding properties of the compound to isolate its protein targets from cell lysates. nih.gov

Genetic approaches: Methods like shRNA/siRNA screening or CRISPR-Cas9 technology can be used to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target pathway.

Computational methods: Molecular docking and pharmacophore modeling can predict potential binding partners based on the three-dimensional structure of the compound and known protein structures. technologynetworks.com

Once a potential target is identified, validation is necessary to confirm its role in the compound's biological activity. nih.gov This can involve in vitro enzymatic assays to demonstrate direct inhibition, and cellular experiments to show that modulation of the target protein phenocopies the effects of the compound. For example, the target of the antimalarial compound MMV000848 was identified as purine nucleoside phosphorylase through a combination of thermal shift assays and was validated through binding and enzymatic assays, as well as co-crystallography. nih.gov

The application of these strategies to this compound would be necessary to elucidate its mechanism of action.

Structure Activity Relationship Sar Studies of N6,n6 Dimethyl 1h Purine 6,8 Diamine and Its Analogues

Impact of N6-Dimethylation on Biological Activity and Selectivity

The substitution at the N6 position of the purine (B94841) ring is a key determinant of biological activity and receptor selectivity. nih.gov The presence of two methyl groups at this position, as seen in N6,N6-Dimethyl-1H-purine-6,8-diamine, significantly influences the molecule's interaction with its biological targets.

N6-substituted purine nucleosides have been explored for their potential as antitumor and antiviral agents. acs.orgnih.gov Studies have shown that N6-substituted adenosine (B11128) derivatives can exhibit cytokinin activity, stimulating the growth of certain cell lines at low concentrations while inhibiting them at higher concentrations. acs.org The dimethylation at the N6 position can affect the molecule's ability to act as a hydrogen bond donor, which is a critical interaction for binding to many biological targets. This alteration can lead to changes in selectivity and potency. For instance, in the context of adenosine receptors, large and bulky substituents at the N6 position can favor recognition and binding. nih.gov

The N6,N6-dimethyladenine moiety itself is a naturally occurring modification in RNA, known as m6A, which plays a crucial role in regulating gene expression and immune responses. hoffmanlab.orgnih.gov The presence of the dimethylamino group can influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

A series of 6-substituted purines were synthesized and evaluated for their antifungal activities. While specific data for N6,N6-dimethylated compounds in this particular study is not detailed, it highlights the general importance of the C6 substituent in determining the biological profile of purine analogues. researchgate.net

Compound/ModificationBiological ContextObserved EffectReference
N6-substituted purine nucleosidesAntitumor/AntiviralCan exhibit cytotoxic and cytostatic activities. acs.orgnih.gov
N6-substituted adenosine derivativesCell Growth (in vitro)Stimulate growth at low concentrations, inhibit at high concentrations. acs.org
Large, bulky N6-substituentsAdenosine ReceptorsFavors recognition and binding. nih.gov
N6,N6-dimethyladenine (m6A)RNA modificationRegulates gene expression and immune responses. hoffmanlab.orgnih.gov

Role of the 8-Amino Group in Molecular Recognition and Activity

The presence of an amino group at the C8 position of the purine ring introduces another critical point of interaction that can significantly modulate the biological activity of the compound. The 8-amino group can act as a hydrogen bond donor and participate in various non-covalent interactions with target proteins.

Studies on 8-aminopurines have revealed a range of pharmacological activities. For example, 8-aminoguanine (B17156) and its nucleoside have been shown to induce diuresis and natriuresis by inhibiting purine nucleoside phosphorylase (PNPase). ahajournals.orgnih.gov This highlights the potential of the 8-amino group to direct the molecule towards specific enzymatic targets. The introduction of an amino group at the 8-position can also influence the electronic properties of the purine ring system, which can, in turn, affect its interaction with biological macromolecules. acs.org

In the context of cancer therapy, 6,8,9-trisubstituted purine analogues have been synthesized and evaluated for their cytotoxic activity. nih.govtubitak.gov.tr The nature of the substituent at the 8-position, in combination with modifications at other positions, was found to be crucial for the observed anticancer effects. For instance, the presence of a phenyl group at the C-8 position has been identified as a promising scaffold for developing compounds with improved anticancer properties. nih.gov

Furthermore, the synthesis of disubstituted 8-aminopurine derivatives has been explored, indicating the chemical tractability of introducing functionality at this position to generate diverse libraries of compounds for biological screening. rsc.org The ability of the 8-amino group to influence the binding of ions to DNA has also been suggested, which could have implications for the development of DNA-targeting agents. mdpi.com

Compound Class/ModificationBiological Target/ActivityKey FindingReference
8-Aminoguanine/8-AminoguanosinePurine Nucleoside Phosphorylase (PNPase)Inhibition leads to diuretic and natriuretic effects. ahajournals.orgnih.gov
6,8,9-Trisubstituted purine analoguesAnticancer ActivityThe C8-substituent is critical for cytotoxic effects. nih.govtubitak.gov.tr
8-AminopurinesDNA InteractionMay influence ion binding to DNA. mdpi.com

Substituent Effects on the Purine Ring System

The electronic structure of the purine ring is sensitive to the nature and position of substituents. acs.org For instance, the presence of an amino group in adenine (B156593) enhances the substituent effect compared to the parent purine. acs.org Substituents can alter the aromaticity of the fused five- and six-membered rings, which can impact stacking interactions with aromatic residues in proteins or with DNA bases. acs.org

A wide array of substituted purines have been synthesized and their biological activities evaluated. These include derivatives with modifications at the C2, C6, and C9 positions. acs.orgacs.orgresearchgate.net For example, 6-substituted purines have been investigated for their antifungal properties, while N6-substituted purine nucleosides have shown promise as antitumor agents. nih.govresearchgate.net The introduction of different functional groups allows for the exploration of a vast chemical space, leading to the identification of compounds with desired biological activities.

Quantitative structure-activity relationship (QSAR) studies on substituted purine derivatives have been conducted to build predictive models for their inhibitory activity against specific targets, such as c-Src tyrosine kinase. researchgate.net These studies highlight the importance of various physicochemical descriptors, such as electronic and steric parameters, in determining the biological activity of purine analogues.

ModificationImpact on Purine SystemBiological ImplicationReference
General SubstitutionAlters electronic structure and aromaticity.Modulates binding affinity and selectivity for various targets. acs.org
C6-SubstitutionSignificant impact on biological activity.Derivatives show antifungal and antitumor potential. nih.govresearchgate.net
Various SubstitutionsEnables QSAR modeling.Allows for the prediction of activity against targets like c-Src tyrosine kinase. researchgate.net

Conformational Analysis and SAR

Theoretical and experimental studies have been conducted to determine the preferred conformations of substituted purines. For example, studies on N6-substituted purines like kinetin (B1673648) and N6-benzyl amino purine have shown that the N6 substituent is typically oriented toward the N(1) position and away from the imidazole (B134444) moiety of the purine ring. colab.ws This orientation can influence the molecule's ability to fit into a binding pocket and form specific interactions.

The flexibility of the purine ring system and its substituents can also play a role in biological activity. For instance, studies on N1-substituted purine nucleosides have revealed surprising conformational flexibility in the ribose ring, suggesting that this part of the molecule may not always be directly involved in receptor binding. nih.gov

Compound Class/ModificationConformational FeatureImplication for SARReference
N6-substituted purinesN6 substituent oriented towards N(1).Influences fit into binding pockets. colab.ws
N1-substituted purine nucleosidesConformational flexibility in the ribose ring.Ribose moiety may not always be critical for binding. nih.gov

Applications of N6,n6 Dimethyl 1h Purine 6,8 Diamine in Chemical Biology and Research Tools

Development as Molecular Probes for Biological Systems

A thorough examination of scientific databases indicates that there are no published research articles detailing the development or application of N6,N6-Dimethyl-1H-purine-6,8-diamine as a molecular probe. The design of molecular probes often involves the strategic modification of a core scaffold, such as the purine (B94841) ring system, to enable the detection and study of biological processes. While general methods for functionalizing purines exist, for instance at the C-8 position using 8-bromoadenosine (B559644) derivatives as precursors to introduce linkers for attaching reporter groups like fluorescein (B123965) or biotin, these have not been specifically reported for this compound. google.com

Role in Epigenetic Research

Epigenetic research frequently focuses on purine analogues, particularly methylated adenosines like N6-methyladenosine (m6A), which is a widespread and dynamic modification in the DNA and RNA of many organisms. This field investigates the roles of "writer," "reader," and "eraser" proteins that regulate these marks. However, a review of the literature shows no studies implicating this compound in epigenetic processes. The research on dimethylated purines in this context has centered on other molecules, such as N6,N6-dimethyladenosine (m62A), which has been identified in the transfer RNA of various organisms, including Mycobacterium bovis BCG. There is currently no scientific basis to connect this compound to the machinery or biological consequences of epigenetic regulation.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes for Complex Derivatives

The creation of diverse and effective libraries of N6,N6-Dimethyl-1H-purine-6,8-diamine derivatives hinges on the development of innovative and efficient synthesis methods. Future work in this area could concentrate on several pivotal strategies. A particularly promising avenue is the investigation of late-stage functionalization, a technique that allows for the introduction of varied chemical groups to the purine (B94841) core late in the synthesis process. This approach would facilitate rapid access to a broad spectrum of analogs with a wide array of properties.

Another critical area is the development of stereoselective synthetic pathways. For derivatives containing chiral centers, the ability to selectively produce one enantiomer is paramount, as different enantiomers can possess markedly different biological activities. Furthermore, incorporating green chemistry principles into the synthesis of these compounds is an important consideration for minimizing environmental impact. The use of flow chemistry and microwave-assisted synthesis could also provide significant advantages in terms of reaction velocity, efficiency, and the ability to scale up production. A series of 6-substituted purines have been successfully synthesized from commercially available 2-amino-6-chloropurine, highlighting the potential for creating novel derivatives. researchgate.net

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

To achieve a more profound comprehension of the molecular interactions and dynamic behavior of this compound and its derivatives, the use of sophisticated spectroscopic techniques is indispensable. While standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry offer valuable structural data, more advanced approaches are required to investigate the compound's behavior within complex biological environments.

For example, time-resolved fluorescence spectroscopy could be utilized to examine the binding kinetics and conformational shifts of the compound as it interacts with its biological targets. Techniques such as Förster Resonance Energy Transfer (FRET) can be employed to measure distances and observe interactions between the compound and macromolecules like proteins and nucleic acids. researchgate.net Moreover, advanced NMR techniques can provide detailed information on the binding sites of the compound when it interacts with larger target molecules. The application of these advanced spectroscopic methods will be crucial in clarifying the dynamic elements of the compound's mechanism of action. manchester.ac.ukarxiv.org

High-Throughput Screening and Lead Optimization for Specific Targets

High-throughput screening (HTS) is a fundamental component of contemporary drug discovery, facilitating the swift evaluation of extensive compound libraries against particular biological targets. nih.govwikipedia.org Future research should focus on creating and employing robust HTS assays to pinpoint novel derivatives of this compound that exhibit desired biological effects. These assays could be tailored to a variety of protein classes, such as kinases and G-protein coupled receptors (GPCRs).

Following the identification of initial "hits" from HTS, a methodical process of lead optimization is necessary to enhance their potency, selectivity, and pharmacokinetic characteristics. nih.gov This iterative cycle involves synthesizing new analogs based on structure-activity relationship (SAR) studies, followed by their biological assessment. nih.gov Computational modeling and expertise in medicinal chemistry will be vital in guiding the design of new derivatives with improved therapeutic potential. mdpi.com

Investigation of New Biological Targets and Pathways

While some biological targets of this compound and its analogs have been identified, a vast landscape of potential new targets and pathways remains uncharted. Future research should endeavor to uncover these novel interactions to broaden the therapeutic applications of this class of compounds.

One strategy involves the use of chemoproteomics to identify the direct binding partners of the compound within a cellular environment. This can be accomplished by using chemical probes derived from the parent compound to isolate interacting proteins for identification by mass spectrometry. Additionally, phenotypic screening, which observes the compound's effects on cellular characteristics without a preconceived target, can unveil unexpected biological activities and lead to the discovery of new targets and pathways. nih.gov Investigating the compound's influence on signaling pathways implicated in diseases such as cancer could be a particularly fruitful area of exploration. nih.gov

Multi-Omics Approaches in Understanding Compound Effects

To gain a holistic understanding of the cellular and physiological impacts of this compound, the integration of data from multiple "omics" technologies presents a powerful approach. nashbio.com This multi-omics strategy can offer a systems-level perspective on the compound's mechanism of action and its influence on diverse biological processes. nih.govahajournals.org

Omics TechnologyInformation Provided
Transcriptomics Reveals changes in gene expression profiles, offering insights into affected signaling pathways.
Proteomics Identifies alterations in protein expression and post-translational modifications, providing a direct view of functional consequences.
Metabolomics Analyzes changes in the cellular metabolome, uncovering the compound's impact on metabolic pathways. aspect-analytics.com

By integrating these different layers of biological information, researchers can construct a more complete picture of the compound's effects and identify potential biomarkers of its activity. researchgate.net This comprehensive analysis can help in understanding the intricate network of interactions and causal relationships at various biological levels. nih.gov

Computational Modeling for Predictive Biology and Drug Design

Computational modeling and simulation are increasingly vital in modern drug discovery and development. nih.govspringernature.com In the context of this compound, computational methods can be leveraged to accelerate research and direct experimental work. openmedicinalchemistryjournal.com

Molecular docking simulations can predict how the compound and its derivatives bind to their protein targets, shedding light on the key interactions that determine binding affinity and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of derivatives with their biological activities, enabling the prediction of the activity of new, yet-to-be-synthesized compounds. nih.govmdpi.com Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of compound-target complexes, offering a more realistic view of the binding process. mdpi.com These computational tools, when combined with experimental data, can significantly improve the efficiency of the drug design process. nih.gov

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response data in studies of this compound’s bioactivity?

  • Methodology : Apply nonlinear regression (e.g., GraphPad Prism) using a four-parameter logistic model (Hill slope, EC50). For low n-values, use bootstrapping to estimate confidence intervals. Address outliers with Grubbs’ test or robust regression methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.